2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde

Description

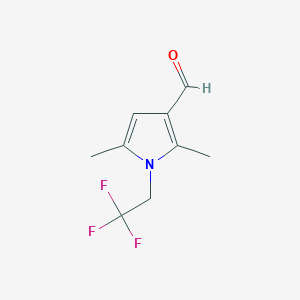

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6-3-8(4-14)7(2)13(6)5-9(10,11)12/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFAYEMLDYVEGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC(F)(F)F)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde typically involves the Paal-Knorr reaction. This reaction is a well-known method for synthesizing pyrrole derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carboxylic acid.

Reduction: 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-methanol.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparison with 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS 2199-63-5)

Structural Differences :

- Core structure : Both compounds share the pyrrole-3-carbaldehyde backbone with 2,5-dimethyl substituents.

- Substituent at 1-position : The main compound has a trifluoroethyl group, while the analog (CAS 2199-63-5) lacks this substituent.

Physicochemical Properties :

| Property | 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde | 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde |

|---|---|---|

| Molecular Formula | C₉H₁₀F₃NO | C₇H₉NO |

| Molecular Weight (g/mol) | ~205 | 123 |

| logP (Estimated) | Higher (due to trifluoroethyl) | Lower |

| Aqueous Solubility | Reduced (increased lipophilicity) | Higher |

Functional Implications :

- The electron-withdrawing effect of the trifluoroethyl group may reduce electron density on the pyrrole ring, altering reactivity at the aldehyde position.

Comparison with 2,5-Dimethyl-1-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-1H-pyrrole-3-carbaldehyde

Structural Differences :

- Substituent at 1-position : The main compound has a trifluoroethyl group, while the compared compound features a bulky 2-morpholin-4-yl-5-trifluoromethyl-phenyl group.

- Additional Functional Groups : The morpholine ring introduces hydrogen-bonding capability, and the trifluoromethylphenyl group adds steric bulk and hydrophobicity.

Physicochemical Properties :

| Property | This compound | 2,5-Dimethyl-1-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-1H-pyrrole-3-carbaldehyde |

|---|---|---|

| Molecular Formula | C₉H₁₀F₃NO | ~C₁₉H₂₀F₃N₂O₂ |

| Molecular Weight (g/mol) | ~205 | ~380 |

| logP (Estimated) | Moderate | Higher (due to trifluoromethylphenyl) |

| Solubility | Moderate (balance of lipophilicity) | Lower (increased steric bulk) |

Functional Implications :

- The morpholine group may improve aqueous solubility through hydrogen bonding, but the trifluoromethylphenyl group counteracts this by increasing hydrophobicity .

- The bulky substituent in the compared compound could hinder binding to flat protein pockets, whereas the smaller trifluoroethyl group in the main compound allows for better steric compatibility with certain targets.

Comparison with Trifluoroethyl-Containing Pharmaceuticals (e.g., Abrocitinib Analogs)

For example:

- Abrocitinib analogs : These compounds use trifluoroethyl groups to enhance metabolic stability and bioavailability, similar to the role hypothesized for the main compound .

- Key Difference : The pyrrole-carbaldehyde core of the main compound distinguishes it from pyrrolidine-carboxamide-based drugs, which may target different biological pathways.

Biological Activity

2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde is a pyrrole derivative characterized by its unique trifluoroethyl substituent. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anti-inflammatory, and cytotoxic effects. The exploration of its biological properties is crucial for understanding its applications in medicinal chemistry and pharmacology.

- Molecular Formula : CHFNO

- Molecular Weight : 205.177 g/mol

- CAS Number : 35711-47-8

Anti-inflammatory Effects

Pyrrole compounds have been investigated for their anti-inflammatory properties. While direct evidence for the specific compound is scarce, the structural similarities with other active pyrroles suggest potential anti-inflammatory mechanisms.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. For instance, studies on related pyrrole derivatives have demonstrated varying degrees of cytotoxicity against cancer cell lines. The implications for this compound remain to be fully elucidated.

Study on Pyrrole Derivatives

A comprehensive study analyzed the biological activities of various pyrrole derivatives including those with similar substituents. The findings suggested that modifications to the pyrrole ring can significantly influence biological activity. In particular, the introduction of electronegative groups such as trifluoromethyl has been associated with enhanced potency against certain cancer cell lines.

Mechanistic Insights

The mechanism of action for pyrrole derivatives often involves interaction with cellular pathways related to apoptosis and inflammation. For example, compounds exhibiting cytotoxic effects may induce apoptosis through mitochondrial pathways or by inhibiting specific kinases involved in cell survival.

Q & A

Q. What are the optimal synthetic routes for 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde?

Methodological Answer: The synthesis typically involves a multi-step process:

Nucleophilic Substitution : React 2,2,2-trifluoroethyl bromide with 2,5-dimethylpyrrole in the presence of a base (e.g., K₂CO₃) to form the N-substituted pyrrole intermediate .

Oxidation : Treat the intermediate with an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to introduce the aldehyde group at the 3-position of the pyrrole ring .

Key Considerations :

Q. How is this compound characterized?

Methodological Answer:

Q. What solvents and conditions are suitable for recrystallization?

Methodological Answer:

- Preferred Solvents : Chloroform, methanol, or DMSO due to moderate solubility .

- Crystallization Protocol :

Advanced Research Questions

Q. How does the trifluoroethyl substituent influence electronic properties and reactivity?

Methodological Answer:

Q. What are the challenges in isolating intermediates during synthesis?

Methodological Answer:

- Intermediate Instability : The N-trifluoroethylpyrrole intermediate is prone to oxidation; use inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to stabilize it .

- Purification :

Q. How can computational modeling guide reaction optimization?

Methodological Answer:

Q. What contradictions exist in reported biological activities of similar pyrrole derivatives?

Methodological Answer:

- Antimicrobial Activity : Some studies report IC₅₀ values <10 μM for fluorinated pyrroles , while others show no activity due to poor membrane permeability .

- Resolution : Perform comparative assays under standardized conditions (e.g., broth microdilution) and validate via logP measurements to assess bioavailability .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Modification Sites :

- Assay Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.